Triethyl-D15-phosphate

Vue d'ensemble

Description

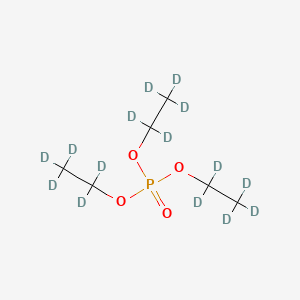

Triethyl-D15-phosphate is a deuterated organophosphate compound. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the ethyl groups, resulting in a compound with unique properties. This compound is often used in scientific research due to its stability and distinct isotopic labeling, which makes it valuable in various analytical and experimental applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Triethyl-D15-phosphate typically involves the reaction of phosphorus oxychloride with deuterated ethanol (C2D5OH) under controlled conditions. The reaction proceeds as follows: [ \text{POCl}_3 + 3 \text{C}_2\text{D}_5\text{OH} \rightarrow \text{P(OCD}_2\text{CD}_3\text{)}_3 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that ensure precise control over temperature, pressure, and reactant concentrations to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Triethyl-D15-phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Substitution: Nucleophilic reagents such as sodium alkoxides or amines can be employed.

Major Products Formed:

Oxidation: Phosphoric acid derivatives.

Substitution: Various substituted phosphates depending on the nucleophile used.

Applications De Recherche Scientifique

Environmental Tracing and Monitoring

Role in Environmental Studies:

TEP-D15 serves as a valuable tracer in studies assessing the distribution and behavior of organophosphate esters in various environments. Its isotopic labeling allows for precise tracking of these compounds in soil and water systems.

- Soil Contamination Studies: Research has indicated that TEP-D15 can be used to monitor the presence of organophosphate flame retardants (OPFRs) in soils. For instance, studies conducted in Zhejiang Province, China, utilized TEP-D15 to analyze soil samples for the presence of OPFRs, revealing significant insights into pollution sources and distribution patterns .

- Marine Ecosystem Research: In marine environments, TEP-D15 has been employed to study the bioaccumulation of organophosphate esters in bivalves. The compound's isotopic labeling helps differentiate between naturally occurring phosphates and those introduced through anthropogenic activities .

Analytical Chemistry Applications

Use as an Internal Standard:

TEP-D15 is frequently utilized as an internal standard in mass spectrometry and chromatography due to its unique isotopic signature. This application enhances the accuracy of quantitative analyses.

- Mass Spectrometry: In studies analyzing complex mixtures of organophosphates, TEP-D15 acts as a reliable internal standard that compensates for variations in sample preparation and instrument response. Its use has been documented in multiple studies focusing on environmental contaminants .

- Chromatographic Techniques: The compound has been integrated into chromatographic methods for separating and quantifying organophosphate esters. Its distinct mass allows for improved resolution and identification during analysis .

Material Safety and Flame Retardancy

Flame Retardant Applications:

TEP-D15 is also investigated for its role as a flame retardant additive in various materials. Its effectiveness and safety profile are critical for regulatory compliance and environmental sustainability.

- Polymer Composites: Research indicates that incorporating TEP-D15 into polymer matrices can enhance their flame-retardant properties without significantly compromising mechanical performance. This application is particularly relevant in industries where fire safety is paramount .

- Safety Assessments: Studies assessing the environmental impact of flame retardants have utilized TEP-D15 to evaluate potential risks associated with chemical exposure. The compound's isotopic labeling aids in understanding its fate and transport within ecosystems .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Triethyl-D15-phosphate involves its interaction with molecular targets through its phosphate ester group. The deuterium atoms provide stability and resistance to metabolic breakdown, making it an ideal tracer in biochemical studies. The compound can interact with enzymes and proteins involved in phosphate metabolism, providing insights into their function and regulation.

Comparaison Avec Des Composés Similaires

- Tris(2-ethylhexyl) phosphate

- Tris(2-chloroethyl) phosphate

- Tris(1,3-dichloro-2-propyl) phosphate

Comparison: Triethyl-D15-phosphate is unique due to its deuterium labeling, which provides enhanced stability and distinct isotopic properties. Unlike its non-deuterated counterparts, it is particularly valuable in analytical applications where isotopic differentiation is crucial. Its stability also makes it a preferred choice in studies requiring prolonged observation periods.

Activité Biologique

Triethyl-D15-phosphate (TEP-D15) is a deuterated form of triethyl phosphate (TEP), which is an organophosphate compound widely used in various industrial applications, including as a plasticizer and flame retardant. Understanding the biological activity of TEP-D15 is crucial due to its potential implications for human health and environmental safety. This article reviews the biological activity of TEP-D15, focusing on its pharmacological properties, toxicological effects, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 197.247 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 219.3 °C

- Flash Point : 115.6 °C

TEP-D15 acts as a substrate for specific enzymes involved in the hydrolysis of organophosphates. It exhibits unique substrate specificity for synthetic organophosphate triesters and phosphorofluoridates, particularly in the context of environmental degradation and detoxification processes. Notably, it has been shown to catalyze the hydrolysis of the insecticide paraoxon at rates approaching the diffusion limit, indicating a high level of enzymatic efficiency .

Enzymatic Interactions

TEP-D15 interacts with various enzymes that are part of metabolic pathways for organophosphates. Studies have indicated that it can be hydrolyzed by aryldialkylphosphatase enzymes, which are known to process synthetic organophosphates effectively . The specific gene associated with this enzymatic activity is referred to as "opd," which encodes for parathion hydrolase.

Toxicological Effects

Research has identified several toxicological effects associated with exposure to TEP and its derivatives:

- Neurotoxicity : Organophosphate compounds are known neurotoxins, and TEP-D15 may exhibit similar properties, potentially leading to developmental toxicity in model organisms.

- Endocrine Disruption : Exposure to organophosphate flame retardants has been linked to endocrine disruption, which can affect reproductive health and development .

- Carcinogenic Potential : Some studies suggest that certain organophosphates may possess carcinogenic properties, raising concerns about long-term exposure .

Environmental Impact

A study conducted in Washington State assessed the presence of various organophosphate flame retardants in local lakes. TEP was detected at concentrations ranging from 1-50 ng/L during both fall and spring sampling events, indicating its persistence in aquatic environments . The study highlighted the need for ongoing monitoring due to potential ecological impacts.

Developmental Studies

In developmental studies using zebrafish as a model organism, researchers examined the effects of low nanomolar concentrations of TEP on phenotypic outcomes. The findings suggested that exposure during critical developmental windows could lead to significant morphological changes, underscoring the potential risks associated with organophosphate exposure during early life stages .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.247 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 219.3 °C |

| Flash Point | 115.6 °C |

Propriétés

IUPAC Name |

tris(1,1,2,2,2-pentadeuterioethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWPFSLDHJDLRL-NLBPYYKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016867 | |

| Record name | Triethyl-D15-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135942-11-9 | |

| Record name | Triethyl-D15-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135942-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.